5-Oxo-heptanoic acid
Description
Contextualization within Oxo-Carboxylic Acid Chemistry
Oxo-carboxylic acids, also known as keto acids, are a class of organic compounds that contain both a carboxylic acid functional group and a carbonyl group (either a ketone or an aldehyde) within the same molecule. wikipedia.orgzfin.orgiupac.org According to IUPAC nomenclature, the term "oxo" is used to denote the presence of the =O group as a substituent on the main carboxylic acid chain. iupac.orglibretexts.org
The chemical properties and reactivity of these molecules are largely influenced by the relative positions of the two functional groups. They are often classified as alpha (α), beta (β), or gamma (γ) keto acids, depending on whether the ketone is on the second, third, or fourth carbon relative to the carboxyl group, respectively. wikipedia.org 5-Oxo-heptanoic acid, with its ketone at the C5 position, is a delta (δ)-keto acid. This specific arrangement of functional groups influences intramolecular interactions and the compound's reactivity profile. The presence of the electron-withdrawing ketone group can slightly enhance the acidity of the carboxylic acid compared to non-substituted alkanoic acids.
Significance in Contemporary Organic Synthesis
The dual functionality of this compound makes it a versatile intermediate and building block in modern organic synthesis. ontosight.ai The carboxylic acid can undergo reactions such as esterification and amidation, while the ketone group can be subjected to reduction to form an alcohol or further oxidation. This allows for the sequential or selective modification of the molecule to build more complex chemical structures.
Research Findings in Synthesis:
Precursor for Cyclic Compounds: Research has shown that this compound and its esters are valuable precursors for synthesizing compounds like 2-methyl-1,3-cyclohexanedione. tandfonline.com Such methods can provide alternatives to synthetic routes that require less favorable conditions, such as high-pressure hydrogenation. tandfonline.com
Starting Material for Bioactive Molecules: The compound serves as a key starting material in the formal synthesis of natural products, such as (+)-cassiol. In these syntheses, it reacts with chiral auxiliaries to create bicyclic lactams, which are crucial intermediates for constructing complex molecular frameworks.
Several synthetic pathways have been developed for the preparation of this compound itself, reflecting its utility in the field.
| Synthetic Route | Description |
| Oxidation of Alcohols | Controlled oxidation of 7-hydroxyheptanoic acid using reagents like pyridinium (B92312) chlorochromate (PCC) under anhydrous conditions can yield the target compound. |
| Oxidation of Alkenes | The synthesis can be achieved through the oxidation of appropriate alkene precursors. ontosight.ai |
| Oxidation of Cyclic Ketones | The oxidation of certain cyclic ketones can lead to the formation of dicarboxylic acids and related oxo acids. For instance, the oxidation of 2-methylcyclohexanone (B44802) has been shown to produce 6-oxohexanoic acid as a major product, illustrating a similar ring-opening mechanism that could be applied. bibliotekanauki.pl |
| Hydroformylation-Oxidation | Another method involves the hydroformylation of hexene, which adds a formyl group and a hydrogen atom, followed by oxidation of the resulting aldehyde to form the carboxylic acid. |
| Alkylation | The synthesis of related structures, such as 7-cyano-5-oxoheptanoic acid, has been achieved by the alkylation of 5-oxohexanoic acid, demonstrating the reactivity of the carbon adjacent to the ketone group. prepchem.com |
Relevance in Biochemical Systems (Non-Clinical Perspective)
From a non-clinical biochemical perspective, oxo-carboxylic acids are recognized as important intermediates in various metabolic pathways. wikipedia.orgontosight.ai They are involved in the biosynthesis and degradation of fundamental biological molecules like amino acids and fatty acids. ontosight.aisolubilityofthings.com
While the specific metabolic roles of this compound are not as extensively documented as some other keto acids, the functions of structurally similar compounds provide context for its potential biochemical relevance:
Parallels with Other Oxo Acids: 5-oxohexanoic acid, a slightly shorter analogue, is known to be an intermediate in the metabolic pathways of certain amino acids and functions as a bacterial xenobiotic metabolite. solubilityofthings.comnih.gov Another related compound, 5-oxo-octanoic acid, serves as a precursor in the biosynthesis of coniine alkaloids in plants like hemlock. wikipedia.org Furthermore, 2,6-dimethyl-5-oxo-heptanoic acid is a naturally occurring constituent of Italo-Mitcham peppermint oil. google.com
Enzymatic Substrate Potential: The chemical structure of this compound, with its ketone and carboxylic acid moieties, makes it a plausible substrate for various enzymes involved in metabolic processes. ontosight.ai These enzymes could catalyze its conversion into other bioactive compounds, integrating it into cellular signaling or metabolic cascades. ontosight.ai For example, the long-chain arachidonic acid metabolite, 5-Oxo-eicosatetraenoic acid (5-oxo-ETE), is a potent signaling molecule in biological systems, demonstrating that oxo-fatty acids can play significant roles in cell communication. wikipedia.org
| Compound | Structural Difference from this compound | Known Biochemical Relevance |
| 5-Oxohexanoic acid | One fewer carbon atom (C6 chain) | Intermediate in amino acid metabolism; bacterial xenobiotic metabolite. solubilityofthings.comnih.gov |
| 5-Oxooctanoic acid | One additional carbon atom (C8 chain) | Precursor to coniine alkaloids in plants. wikipedia.org |
| 5-Oxo-eicosatetraenoic acid | Longer, unsaturated chain (C20) | Potent inflammatory mediator and cell signaling agent. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-6(8)4-3-5-7(9)10/h2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHADZMIQVBXNAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957697 | |
| Record name | 5-Oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3637-13-6 | |
| Record name | 5-Oxoheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3637-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxoheptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Oxo Heptanoic Acid and Analogues
Direct Synthetic Routes
Direct routes to 5-oxo-heptanoic acid typically involve the formation of the ketone and carboxylic acid functionalities through sequential or concurrent oxidation and carbon-chain-forming reactions.
The oxidation of an aldehyde functional group to a carboxylic acid is a fundamental transformation in organic synthesis. For the preparation of this compound, a suitable precursor would be a heptanal (B48729) derivative that already contains the 5-oxo group, such as 5-oxoheptanal. The aldehyde moiety can be selectively oxidized in the presence of the ketone. For example, a related compound, 2,2-dimethyl-5-oxo-heptanal, undergoes oxidation of its aldehyde group to form the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation, with selection depending on the specific substrate and desired selectivity.
Heteropolyacids, such as those containing vanadium, have been shown to be effective catalysts for the oxidation of aldehydes to carboxylic acids using molecular oxygen, achieving high yields and selectivity under specific solvent and temperature conditions. researchgate.net
Table 1: Conditions for Catalytic Oxidation of Heptanal to Heptanoic Acid
| Catalyst | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Acid (%) | Reference |
|---|---|---|---|---|---|---|
| HPA-2* | O₂ | Toluene | 60 | 91 | >99 | researchgate.net |
| HPA-2* | O₂ | THF | 40 | 99 | 99 | researchgate.net |
| HPA-2* | O₂ | Acetonitrile | 60 | 99 | >99 | researchgate.net |
*HPA-2 refers to H₅[PMo₁₀V₂O₄₀]·aq
Modern advancements have led to one-step processes where an olefin can be directly converted to a carboxylic acid using a rhodium-based catalyst system under specific pressures of hydrogen, carbon monoxide, and oxygen. epo.org This method avoids the isolation of the intermediate aldehyde. epo.org For the synthesis of this compound specifically, this would ideally involve a starting alkene that already contains the ketone functionality or a precursor to it.
Table 2: Typical Conditions for Hydroformylation
| Catalyst Type | Pressure (atm) | Temperature (°C) | Key Feature | Reference |
|---|---|---|---|---|
| Cobalt Carbonyl | 30 MPa (~296 atm) | 150-170 | Used for higher olefins | wikipedia.org |
The oxidation of a secondary alcohol to a ketone is a standard and reliable transformation. The synthesis of this compound can be achieved by the oxidation of its corresponding precursor, 5-hydroxy-heptanoic acid. This method is analogous to the synthesis of other keto acids where a hydroxy acid precursor is oxidized. For instance, 5-hydroxyhexanoic acid has been identified as a metabolite and can serve as a structural model for the precursor needed for a 5-oxohexanoic acid synthesis. ebi.ac.ukhmdb.ca
While direct literature on the oxidation of 5-hydroxy-heptanoic acid is sparse, the general principle is well-established. Reagents such as pyridinium (B92312) chlorochromate (PCC), or conditions used in Swern or Dess-Martin oxidations, are commonly used to convert secondary alcohols to ketones with high efficiency. The controlled oxidation of 7-hydroxyheptanoic acid to yield 7-oxoheptanoic acid illustrates the viability of this approach for related molecules.
Acyl halides are highly reactive intermediates that can be used to form ketones through reactions like Friedel-Crafts acylation. A relevant example is the synthesis of a this compound analogue, 3(R)-Acetoxy-7-chloro-5-oxo-heptanoic acid ethyl ester. google.com This synthesis involves the reaction of an acid chloride with ethylene (B1197577) in the presence of aluminum trichloride, which acts as a Lewis acid catalyst. google.com
The general procedure often involves first converting a suitable carboxylic acid precursor into an acyl chloride. This is commonly done using reagents like oxalyl chloride or thionyl chloride. escholarship.orgnih.govuomustansiriyah.edu.iq The resulting acyl halide can then react with an appropriate nucleophile, such as an organometallic reagent or an alkene under Friedel-Crafts conditions, to install the ketone at the desired position on the carbon chain. google.com
Advanced Synthetic Approaches
More sophisticated synthetic strategies are often required for producing complex analogues of this compound, particularly those containing stereocenters.
Asymmetric synthesis is crucial for preparing enantiomerically pure compounds, which is of high importance in the pharmaceutical industry. While this compound itself is achiral, many of its analogues possess chiral centers. For example, 2,6-dimethyl-5-oxo-heptanoic acid is a novel chiral synthon with applications in asymmetric chemistry. google.com
The synthesis of chiral analogues can be achieved through various methods. One approach involves the use of chiral catalysts or ligands that can control the stereochemical outcome of a reaction. Another method is the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereoselective formation of new chiral centers. For instance, the asymmetric synthesis of (S)-(+)-dihydrokawain involves the stereoselective reduction of a keto-ester precursor, 5-Hydroxy-3-oxo-7-phenyl-heptanoic acid tert-butyl ester, which is a complex analogue of this compound. google.com Similarly, dynamic kinetic resolution has been employed in the synthesis of chiral amino acids, a technique that could be adapted for producing chiral amino-substituted analogues of this compound. acs.org These advanced methods provide access to specific stereoisomers of complex heptanoic acid derivatives that are valuable as building blocks in medicinal chemistry. southampton.ac.ukgoogleapis.com
Retrosynthetic Analysis Paradigms
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, several disconnection strategies can be envisioned, targeting the formation of the carbon skeleton and the introduction of the key functional groups—the ketone and the carboxylic acid.
A primary disconnection approach targets the C4–C5 bond. This strategy suggests a Michael addition reaction, a powerful method for forming carbon-carbon bonds. In this scenario, the synthons would be an enolate equivalent of acetone (B3395972) and an acrylic acid derivative. This approach is mirrored in the synthesis of the lower homologue, 5-oxohexanoic acid, which can be prepared by the addition of acetone to acrylic acid. google.com
Another common paradigm involves the disconnection at the C5 carbonyl group. This leads to a precursor alcohol, 5-hydroxy-heptanoic acid, which can be oxidized to the target ketone. This retrosynthetic step simplifies the target to a hydroxy acid, for which numerous synthetic routes exist. The controlled oxidation of 7-hydroxyheptanoic acid using reagents like pyridinium chlorochromate (PCC) is a practical application of this strategy.
A third approach involves building the carbon chain through nucleophilic addition. For instance, a disconnection between C5 and C6 suggests the reaction of a Grignard reagent derived from a protected 4-halobutanoic acid with propanal, followed by oxidation of the resulting secondary alcohol.
Finally, the carboxylic acid functionality itself can be the result of a precursor transformation. A common strategy is the hydrolysis of a corresponding nitrile or ester. For example, the synthesis could start with a molecule containing a ketone and a nitrile group, with the final step being the conversion of the nitrile to a carboxylic acid. prepchem.commsu.edu These varied paradigms offer chemists flexibility in choosing starting materials and reaction pathways based on availability, cost, and desired stereochemical control.
Catalytic Synthesis Protocols
Catalysis is central to the efficient and selective synthesis of this compound and its analogues. Different catalytic systems, including acid, metal, and phase-transfer catalysts, have been employed to facilitate key transformations.
Acid-Catalyzed Transformations
Acid catalysis plays a significant role in several reactions pertinent to oxo-acid synthesis. Lewis acids, such as zinc chloride (ZnCl₂), have been used to catalyze Friedel-Crafts reactions and subsequent rearrangements to form complex cyclopentenone structures derived from heptanoic acid chains, which are precursors to molecules like misoprostol (B33685). researchgate.net In one key step, ZnCl₂ catalyzes a Piancatelli rearrangement, a furan-to-cyclopentenone transformation, demonstrating the power of Lewis acid catalysis in constructing the core of complex analogues. researchgate.net
Furthermore, classic Brønsted acid catalysis is fundamental in transformations such as Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. msu.edumdpi.com While this reaction modifies the final acid group, it is a crucial step in protection strategies or in the synthesis of ester derivatives of this compound. The final step in many synthetic routes involves the acid-catalyzed hydrolysis (using H₃O⁺) of ester or nitrile precursors to unveil the carboxylic acid moiety. prepchem.commsu.edu
Metal-Catalyzed Reactions
Transition metal catalysis offers powerful and atom-economical methods for C-C bond formation and functional group installation.
One of the most significant industrial applications of metal catalysis relevant to this structure is hydroformylation. This process, often catalyzed by rhodium or cobalt complexes, introduces a formyl group (aldehyde) and a hydrogen atom across a double bond. acs.org The hydroformylation of a hexene isomer, followed by oxidation of the resulting aldehyde, can yield this compound.
Palladium and rhodium catalysts are extensively used in cross-coupling reactions to build complex molecular architectures. For instance, palladium-catalyzed reactions are employed in the synthesis of prostaglandin (B15479496) analogues, which feature a modified heptanoic acid side chain attached to a cyclopentenone ring. acs.org Similarly, rhodium-catalyzed conjugate additions are used to construct the cyclopentenone core of certain prostaglandin precursors.
Lewis acid-type metal catalysts are also prominent. A ZnCl₂-catalyzed Friedel-Crafts reaction between furan (B31954) and a suberic acid derivative serves as a key step in the synthesis of a misoprostol intermediate, methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. researchgate.net Ruthenium complexes have been developed to catalyze the addition of carboxylic acids to terminal propargylic alcohols, yielding β-oxo esters, which share a similar functional array to this compound. mdpi.com
The table below summarizes representative metal-catalyzed reactions for the synthesis of oxo-acids and their analogues.
Interactive Table: Metal-Catalyzed Synthesis of Oxo-Acids and Analogues| Catalyst System | Reaction Type | Substrate Example | Product/Analogue | Reference |
|---|---|---|---|---|
| Rhodium/Cobalt Complexes | Hydroformylation | Hexene | 7-oxo-heptanal (precursor) | acs.org |
| Palladium on Carbon | Cross-Coupling | o-Iodobenzoic acid & terminal alkyne | Phthalide derivatives | mdpi.com |
| ZnCl₂ | Friedel-Crafts Acylation | Furan & 2,9-oxonanedione | 8-(furan-2-yl)-8-oxooctanoic acid | researchgate.net |
| Ruthenium(IV) Complex | Addition | Carboxylic acid & Propargylic alcohol | β-oxo ester | mdpi.com |
| Cobalt Complexes | Reductive Amination | Ketoacids | Cyclic amines and lactams | researchgate.net |
Phase-Transfer Catalysis in Oxo-Acid Synthesis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in different immiscible phases, typically an aqueous phase and an organic phase. fzgxjckxxb.com This is achieved by a catalyst, often a quaternary ammonium (B1175870) salt, which transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction occurs. crdeepjournal.org The advantages of PTC include the use of inexpensive solvents like water, milder reaction conditions, and often enhanced reaction rates and selectivity. fzgxjckxxb.comresearchgate.net
In the context of synthesizing oxo-acids, PTC is particularly useful for alkylation and esterification reactions. mdpi.com For example, the synthesis of this compound could be envisioned via the alkylation of a β-keto ester, such as ethyl acetoacetate. The enolate of the keto ester, formed by a base in the aqueous phase, could be transferred by a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) into an organic phase to react with an alkylating agent like ethyl 4-bromobutanoate. Subsequent hydrolysis and decarboxylation would yield the target acid. Chiral phase-transfer catalysts have been used to achieve asymmetric alkylation, a key strategy for producing enantiomerically pure amino acids and other complex chiral molecules. acs.org
The esterification of carboxylic acids is another area where PTC has proven effective. mdpi.com This method avoids the often harsh conditions of strong acid catalysis, allowing for the conversion of organic acids into their esters under mild conditions with high yields. mdpi.com
Interactive Table: Applications of Phase-Transfer Catalysis (PTC) in Organic Synthesis
| PTC Catalyst Example | Reaction Type | Application Relevance | Key Benefit | Reference |
|---|---|---|---|---|
| Tetrabutylammonium Bromide (TBAB) | Alkylation | C-C bond formation for carbon skeleton | Avoids anhydrous solvents and strong bases | researchgate.net |
| Quaternary Ammonium Salts | Esterification | Conversion of the carboxylic acid group | Mild conditions, high yield | mdpi.com |
Chemo- and Regioselective Synthesis
The presence of two distinct functional groups in this compound—a ketone and a carboxylic acid—presents a challenge for chemical synthesis. Chemoselectivity, the ability to react with one functional group in the presence of the other, and regioselectivity, the ability to control the position of a reaction, are therefore critical considerations.
Chemoselectivity: Many synthetic transformations require one functional group to react while the other remains untouched. For example, in a reduction reaction, a reagent must be chosen that selectively reduces the ketone to an alcohol without affecting the carboxylic acid. Conversely, when forming an ester or an amide from the carboxylic acid, the ketone should not participate in side reactions. Biocatalytic methods, using enzymes like ketoreductases, are renowned for their high chemoselectivity, enabling the reduction of a ketone with exceptional specificity. mdpi.com Similarly, specific metal catalysts have been developed for the chemoselective transformation of ketoacids. Cobalt-catalyzed systems, for example, can be used for the reductive amination of ketoacids to produce lactams, selectively targeting the keto group. researchgate.net
Regioselectivity: Controlling the position of bond formation is equally crucial. The synthesis of 5-oxohexanoic acid via the Michael addition of acetone to acrylic acid is a highly regioselective process, ensuring the formation of the 5-oxo isomer over other possibilities. google.comgoogle.com In another example, the Friedel-Crafts acylation of furan with an acid anhydride (B1165640) is directed to a specific position on the furan ring, a key step in an analogue synthesis. researchgate.net Isomerizing hydroformylation of internal alkenes using specialized rhodium or platinum catalysts is a strategy aimed at achieving high regioselectivity for the terminal (ω) aldehyde, which can then be oxidized to a carboxylic acid. acs.org These examples highlight how the careful choice of catalysts and reaction conditions can overcome the inherent challenges of selectivity in bifunctional molecules.
Reaction Chemistry and Mechanistic Investigations of 5 Oxo Heptanoic Acid
Transformations of the Ketone Moiety
The ketone functional group in 5-oxo-heptanoic acid is a key site for various chemical transformations, allowing for the synthesis of a range of derivatives. These reactions primarily involve oxidation to dicarboxylic acids or reduction to secondary alcohols.
Oxidative Transformations
The ketone group of this compound can be oxidized to yield dicarboxylic acids. This transformation typically involves the use of strong oxidizing agents. For instance, reagents like potassium permanganate (B83412) or chromium trioxide can facilitate this oxidation. The major product of such a reaction is heptanedioic acid. The general scheme for this oxidation is as follows:
General Reaction Scheme for Oxidation: this compound → Heptanedioic acid
This type of oxidative cleavage is a known reaction for ketones, although specific high-yield procedures for this compound are not extensively detailed in readily available literature. The mechanism for such oxidations, for example with potassium permanganate, generally proceeds through the formation of a manganate (B1198562) ester intermediate which is subsequently hydrolyzed.
A related process is the oxidative cleavage of unsaturated precursors to form oxo-acids and subsequently diacids. For example, the ozonolysis of cyclic alkenes followed by an oxidative workup can lead to the formation of a molecule with both a carboxylic acid and a ketone, which can be further oxidized. masterorganicchemistry.com
Reductive Transformations
The ketone moiety of this compound can be readily reduced to a secondary alcohol, forming 5-hydroxy-heptanoic acid. This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being common choices.
Table 1: Reagents for the Reduction of the Ketone Moiety in this compound
| Reagent | Product | Typical Conditions |
| Sodium borohydride (NaBH₄) | 5-Hydroxy-heptanoic acid | Typically in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. |
| Lithium aluminum hydride (LiAlH₄) | Heptane-1,5-diol | In an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. Note: LiAlH₄ will also reduce the carboxylic acid. |
The choice of reducing agent is crucial as it determines the final product. Sodium borohydride is a milder reducing agent and will selectively reduce the ketone in the presence of the carboxylic acid. In contrast, lithium aluminum hydride is a much stronger reducing agent and will reduce both the ketone and the carboxylic acid to the corresponding diol.
The reduction of a similar oxo-acid, 2,6-dimethyl-4-oxo-heptanoic acid, with sodium borohydride has been reported to yield the corresponding hydroxy acid, which can then undergo lactonization. google.com Enzymatic reductions are also a viable method for the stereoselective reduction of ketone groups in related oxo-acid derivatives, often employing microorganisms or isolated reductases. researchgate.netgoogle.com
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is another versatile functional handle for a variety of chemical modifications, including esterification, amidation, and intramolecular cyclization.
Esterification Reactions
Esterification of this compound can be accomplished through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. msu.edu
General Reaction Scheme for Fischer Esterification: this compound + R-OH ⇌ this compound ester + H₂O (in the presence of an acid catalyst)
For example, the reaction of 5-oxohexanoic acid with ethanol in the presence of an acid catalyst yields ethyl 5-oxohexanoate. ontosight.ai A similar reaction would be expected for this compound. The reaction is an equilibrium process, and to drive it towards the product, it is common to either use an excess of the alcohol or to remove the water as it is formed.
Amidation Reactions
The carboxylic acid can be converted to an amide by reaction with an amine. This transformation typically requires activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods include converting the carboxylic acid to an acyl chloride or using a coupling agent.
A boron-mediated amidation process has been described for the synthesis of various amides from carboxylic acids. google.com In this method, a carboxylic acid is heated with an amine in the presence of a boron-containing compound, such as boric acid, to yield the corresponding amide. google.com For instance, 5-ethoxy-5-oxo-pentanoic acid has been used as a starting material in a similar amidation reaction. google.com
Table 2: Examples of Amidation Reactions of Carboxylic Acids
| Carboxylic Acid Derivative | Amine | Reagents/Conditions | Product |
| 8-ethoxy-8-oxooctanoic acid | 2-amino-4-chlorophenol | Boric acid, toluene, reflux | 8-(5-chloro-2-hydroxyanilino)-8-oxooctanoic acid |
| 5-ethoxy-5-oxo-pentanoic acid | 2-amino-4-chlorophenol | Boric acid, toluene, reflux | 5-(5-chloro-2-hydroxyanilino)-5-oxopentanoic acid |
Intramolecular Cyclization to Lactones
This compound has the potential to undergo intramolecular cyclization to form a lactone. However, due to the position of the ketone at the 5-carbon, direct cyclization involving the ketone and carboxylic acid is not straightforward. More commonly, the ketone is first reduced to a hydroxyl group, yielding 5-hydroxy-heptanoic acid. This hydroxy acid can then undergo intramolecular esterification to form a δ-lactone (a six-membered ring). youtube.com
The cyclization of hydroxy acids to lactones is often acid-catalyzed and involves the protonation of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group. youtube.com The formation of γ- and δ-lactones from the corresponding hydroxy fatty acids can occur spontaneously or be promoted by acidification. nih.gov In some enzymatic systems, the hydroxylation of a fatty acid is followed by spontaneous cyclization to the lactone. nih.gov
Furthermore, γ-oxo acids can be utilized in the synthesis of γ-lactones through reaction with reagents like trimethylsulfoxonium (B8643921) iodide. dcu.ie While this compound is a δ-oxo acid, this highlights the utility of oxo-acids in lactone synthesis.
Interconversion with Related Oxo-Acids
The carbon backbone of this compound can be modified to either increase or decrease its length, allowing for its conversion into homologous or shorter-chain oxo-acids. These transformations are key for synthesizing a variety of chemical structures from a common precursor.
Carbon Chain Elongation
The seven-carbon chain of this compound can be extended through various synthetic methodologies, often by targeting the carboxylic acid terminus or the carbon alpha to the ketone. While specific examples starting directly from this compound are not extensively documented in publicly available research, established organic synthesis reactions for chain elongation of carboxylic acids and ketones are applicable.
One common strategy involves converting the carboxylic acid to a more reactive species. For instance, in syntheses of complex molecules like fluvastatin, chain elongation of related oxo-pentanoic and oxo-hexanoic acids is a key step. google.comgoogle.com These methods often employ Wittig-type reactions or the Horner-Wadsworth-Emmons reaction. google.comgoogle.com In a hypothetical elongation of this compound, the carboxylic acid could be reduced to an alcohol, converted to a halide, and then to a phosphonium (B103445) salt for a Wittig reaction with an aldehyde, adding a two-carbon unit and resulting in a nine-carbon oxo-acid. Alternatively, conversion to an acyl chloride followed by reaction with a phosphonate (B1237965) carbanion can achieve a similar extension. google.comgoogle.com
Another approach involves the stepwise elongation of a carboxylic acid precursor using Wittig reactions to build the desired chain length, a strategy employed in the synthesis of certain prostaglandin (B15479496) analogues that also feature a heptanoic acid side chain. vulcanchem.com
Carbon Chain Shortening
Conversely, the carbon chain of this compound can be shortened. Metabolic pathways provide a blueprint for such transformations. In biological systems, long-chain fatty acids undergo chain shortening through a sequence of ω-oxidation followed by β-oxidation. psu.edupsu.edu This process generates dicarboxylic acids that are sequentially shortened by two-carbon units. A similar enzymatic or chemical process could theoretically shorten this compound. For example, the metabolism of a dodecanamide (B72619) derivative was shown to produce a series of shorter-chain oxo-acids, including a 6,6-dimethyl-7-oxo-7-[(2,4,6-trimethoxyphenyl)amino]heptanoic acid, demonstrating the biological feasibility of such conversions. psu.edu
Chemical methods for chain shortening are also well-established. The Hunsdiecker reaction, which involves the conversion of a carboxylic acid to its silver salt followed by treatment with a halogen, results in a halodecarboxylation, shortening the carbon chain by one atom. acs.org This would convert this compound into a 4-oxo-hexyl halide. General degradation pathways for aliphatic chains, such as decarboxylation and decarbonylation, can also lead to chain shortening, as observed in the oxidation of related molecules like cyclohexane, which produces a variety of shorter-chain oxo-acids. researchgate.netresearchgate.net In some enzymatic systems, photodecarboxylases can cleave fatty acids, though their activity can be highly substrate-specific. nih.gov
The following table summarizes potential strategies for modifying the carbon chain of this compound.
| Transformation | Strategy | Reagents/Conditions | Potential Product |
| Elongation (+2 Carbons) | Horner-Wadsworth-Emmons Reaction | 1. SOCl₂2. (EtO)₂P(O)CH₂⁻ Na⁺3. Hydrolysis | 7-Oxo-nonanoic acid |
| Elongation (+1 Carbon) | Arndt-Eistert Synthesis | 1. SOCl₂2. CH₂N₂3. Ag₂O, H₂O | 6-Oxo-octanoic acid |
| Shortening (-1 Carbon) | Hunsdiecker Reaction | 1. AgNO₃2. Br₂ | 1-Bromo-4-oxo-hexane |
| Shortening (-1 Carbon) | Oxidative Decarboxylation | Pb(OAc)₄ | 4-Oxo-1-hexene |
Mechanistic Studies of this compound Reactions
The dual functionality of this compound gives rise to complex reaction mechanisms, which can involve various transient species. While direct mechanistic studies on this specific molecule are limited, research on analogous compounds provides significant insight into the potential intermediates and pathways involved.
Reactions at either the carbonyl or carboxyl group of this compound are expected to proceed through distinct types of intermediates.
Tetrahedral Intermediates: Nucleophilic acyl substitution reactions, which are characteristic of the carboxylic acid group and its derivatives, proceed via a tetrahedral intermediate . libretexts.org For example, during esterification, the reaction begins with a nucleophilic attack by an alcohol on the electrophilic carbonyl carbon of the carboxylic acid. This leads to the formation of a transient, sp³-hybridized tetrahedral intermediate. uomustansiriyah.edu.iq This intermediate is inherently unstable and collapses by expelling a leaving group (in this case, water) to reform the sp²-hybridized carbonyl of the final ester product. libretexts.org Similar tetrahedral intermediates are proposed in the enzymatic hydrolysis of related oxo-amides and lactones, where a catalytic residue from the enzyme attacks the carbonyl group. nih.gov
Radical Intermediates: Reactions involving C-H bond activation or certain oxidation/decarboxylation processes can involve radical intermediates . For instance, the catalytic γ-lactonization of unactivated C-H bonds in carboxylic acids by manganese complexes is proposed to proceed through a high-valent metal-oxo species that abstracts a hydrogen atom from the carbon chain. uniroma1.it This hydrogen atom transfer (HAT) generates a transient carbon-centered radical on the substrate. uniroma1.it This radical intermediate is then rapidly trapped in a subsequent step to form the final lactone product. In a hypothetical intramolecular reaction of this compound, a similar 1,5-HAT could generate a radical at the C-2 or C-4 position. The Hunsdiecker reaction is also known to proceed through radical intermediates, specifically an acyloxy radical (R-COO•) and an alkyl radical (R•). acs.org
The table below outlines the types of intermediates that may form during key reactions of this compound.
| Reaction Type | Functional Group Involved | Key Intermediate Type | Description |
| Esterification | Carboxylic Acid | Tetrahedral | Formed by nucleophilic attack of an alcohol on the carboxyl carbon. |
| Reduction (with NaBH₄) | Ketone | Tetrahedral (Alkoxide) | Formed by hydride attack on the ketone carbonyl carbon. |
| Intramolecular Lactonization | Carboxylic Acid & C-H Bond | Radical (Carbon-centered) | Formed by hydrogen atom abstraction from the alkyl chain by a catalyst. |
| Decarboxylation (Hunsdiecker) | Carboxylic Acid | Radical (Acyloxy & Alkyl) | Formed upon decomposition of an intermediate acyl hypohalite. |
Elucidation of Reaction Pathways
Understanding the complete sequence of steps, or the reaction pathway, is essential for controlling reaction outcomes.
One well-studied pathway relevant to oxo-acids is their formation during the liquid-phase oxidation of cyclic alkanes. For example, the oxidation of 6-oxo-hexanoic acid can form 5-oxopentanoic acid and glutaric acid. researchgate.net The proposed scheme involves the oxidation of the C(5)-H bonds, demonstrating that reaction can be initiated at a specific site on the alkyl chain. researchgate.netresearchgate.net
In biological systems, the degradation of fatty acids and related molecules follows a precise ω-/β-oxidation pathway. This involves initial hydroxylation at the terminal (ω) carbon, followed by oxidation to a carboxylic acid, creating a dicarboxylic acid. Subsequent β-oxidation then shortens the chain by two carbons at a time, proceeding through thioester intermediates. psu.edupsu.edu A similar pathway could be envisioned for the synthetic degradation or modification of this compound.
Catalytic pathways for C-H functionalization offer another avenue for reaction. The Mn-catalyzed lactonization of carboxylic acids follows a pathway initiated by the formation of a high-valent Mn(V)-oxo intermediate. This species then engages in an intramolecular 1,7-hydrogen atom transfer (HAT) from the γ-carbon of the bound carboxylic acid substrate, generating a carbon radical. This is followed by a radical rebound step (hydroxylation) and subsequent lactonization. uniroma1.it Applying this to this compound, the γ-carbon is C-3, suggesting a potential pathway to a γ-lactone, though the presence of the C-5 oxo group would likely influence the regioselectivity.
Pathways for decarboxylation and decarbonylation have been theoretically investigated on catalyst surfaces. For propanoic acid on a palladium surface, decarbonylation is suggested to proceed via dehydroxylation to form a propanoyl species, followed by C-C bond scission. The decarboxylation pathway begins with O-H bond cleavage followed by the cleavage of the C-CO₂ bond. researchgate.net These fundamental pathways provide a model for understanding the potential heterogeneous catalytic conversion of this compound into smaller molecules.
This compound: A Versatile Building Block in Complex Organic Synthesis
This compound, a bifunctional organic compound featuring both a ketone and a carboxylic acid group, has emerged as a valuable intermediate in the field of advanced organic synthesis. chemspider.com Its unique molecular architecture provides a versatile platform for the construction of intricate molecular frameworks, specific heterocyclic systems, and biologically significant natural products. This article explores the multifaceted applications of this compound as a key building block in synthetic chemistry.
Applications in Advanced Organic Synthesis
Derivatization Strategies for Novel Compounds
The presence of two distinct reactive centers on the this compound molecule allows for a wide range of derivatization strategies. The carboxylic acid can undergo esterification or amidation, while the ketone is susceptible to reduction, oxidation, and carbon-carbon bond-forming reactions. This dual reactivity is key to its utility in constructing complex molecular architectures.
The linear structure of this compound serves as a valuable precursor for the synthesis of several classes of five-membered heterocyclic compounds through intramolecular cyclization reactions.
Tetramic Acids: The synthesis of the tetramic acid (pyrrolidine-2,4-dione) core generally requires a γ-amino-β-ketoester precursor, which undergoes a base-catalyzed intramolecular Dieckmann condensation. nih.gov While direct synthesis from this compound is not widely documented, a plausible synthetic pathway can be proposed. The strategy would involve the α-amination of the corresponding ester of this compound to introduce the required nitrogen atom, followed by N-acylation and subsequent base-induced cyclization. Methodologies for synthesizing tetramic acid derivatives often utilize tandem reactions on related ketoesters, which could be adapted for this purpose. nih.govacs.orgacs.orgresearchgate.net The synthesis of functionalized tetramic acids is of significant interest due to their presence in various natural products with diverse biological activities. mdpi.com
Pyrrolidinones: this compound is a suitable precursor for the synthesis of N-substituted pyrrolidinones (γ-lactams). The reaction proceeds via a reductive amination of the ketone functional group with a primary amine, followed by an intramolecular cyclization. This transformation can be catalyzed by various metal catalysts. Research has shown that related oxo-acids, such as 6-oxoheptanoic acid, undergo this type of cyclization to yield the corresponding lactams. researchgate.netresearchgate.net The process involves the initial formation of an imine intermediate from the reaction between the ketone of the oxo-acid and an amine, which then cyclizes and dehydrates to form the stable five-membered pyrrolidinone ring. This method provides convenient access to cyclic amides with varying ring sizes. researchgate.net
Furanones: Substituted γ-butyrolactones, which are hydrogenated furanone derivatives, can be readily synthesized from this compound. This transformation is typically achieved in a two-step sequence. First, the ketone at the C-5 position is selectively reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165), yielding 5-hydroxyheptanoic acid. google.com Subsequently, acid-catalyzed intramolecular esterification (lactonization) leads to the formation of the stable five-membered lactone ring. google.com This method has been documented for structurally similar oxo-heptanoic acids, such as 2,6-dimethyl-4-oxo-heptanoic acid, which is converted to its corresponding furanone analogue, a molecule with applications in the flavor industry. google.compublish.csiro.augoogle.com
Table 1: Cyclization Products from this compound
| Target Cyclic Compound | General Structure | Key Synthetic Strategy | Intermediate |
|---|---|---|---|
| Tetramic Acid | Pyrrolidine-2,4-dione | α-Amination, N-acylation, Dieckmann Condensation | γ-Amino-δ-ketoester |
| Pyrrolidinone | γ-Lactam | Reductive Amination, Intramolecular Amidation | γ-Amino acid |
| Furanone (γ-Lactone) | Tetrahydro-2-furanone | Ketone Reduction, Intramolecular Esterification (Lactonization) | 5-Hydroxyheptanoic acid |
The carboxylic acid moiety of this compound provides a reliable handle for the synthesis of a diverse range of esters and amides.
Functionalized Esters: Standard esterification methods can be applied to the carboxylic acid group of this compound to produce various alkyl or aryl esters. Further functionalization can be achieved by targeting the ketone group or the α-carbon. For instance, related γ-keto esters have been shown to undergo α-functionalization to introduce groups like iodine. nih.gov Patents have described the synthesis of complex derivatives such as 3(R)-acetoxy-7-chloro-5-oxo-heptanoic acid ethyl ester, demonstrating that multiple modifications can be orchestrated on the heptanoic acid scaffold to create highly functionalized molecules for specific applications, such as intermediates for statins. google.com
Functionalized Amides: The synthesis of amides from this compound typically requires the activation of the carboxylic acid group with a coupling agent before reaction with a primary or secondary amine. libretexts.orglookchemmall.com This approach allows for the incorporation of a wide variety of amine-containing fragments, leading to novel amide derivatives. The ketone functionality remains available for subsequent transformations. For example, a synthetic route starting from glutamic acid has been used to produce δ-oxo-α-[N-(PhF)amino]heptanoic acid, a complex amide derivative featuring a ketone. acs.org This highlights the potential to build intricate molecules by combining amidation with other functional group manipulations on the keto-acid framework.
Table 2: Derivatization of the Carboxylic Acid Group
| Derivative Type | General Reaction | Reagents | Potential for Further Functionalization |
|---|---|---|---|
| Esters | Esterification | Alcohol, Acid Catalyst | Reduction of ketone, α-alkylation |
| Amides | Amidation | Amine, Coupling Agent | Reductive amination of ketone, cyclization |
Application in Polymer Chemistry and Material Science
The bifunctional nature of this compound and its derivatives makes it a candidate monomer for the synthesis of novel polymers. While direct applications are not extensively reported, its structure lends itself to the creation of polyesters and polyamides, which form the basis of many modern materials, including bioplastics. ontosight.aiugr.esmdpi.com
The key to its use in polymer chemistry lies in converting the ketone group into a second polymerizable functionality, creating an A-B type monomer where A and B are different functional groups that can react with each other.
Polyester Synthesis: By reducing the ketone group to a hydroxyl group, this compound is converted into 5-hydroxyheptanoic acid. This hydroxycarboxylic acid is an ideal A-B monomer for condensation polymerization. savemyexams.com Through heating and removal of water, the hydroxyl group of one monomer can react with the carboxylic acid group of another, forming an ester linkage. Repetition of this process leads to the formation of a linear aliphatic polyester. The properties of the resulting polymer would be influenced by the length of the alkyl chain between the functional groups. Such polyesters are of interest as biodegradable plastics, similar to well-known bioplastics like polyhydroxybutyrate (B1163853) (PHB). researchgate.netgreenbusinessbenchmark.com
Polyamide Synthesis: Alternatively, the ketone group can be converted into an amino group via reductive amination. This process would yield 5-aminoheptanoic acid, another A-B type monomer. Through condensation polymerization, where the amino group of one monomer reacts with the carboxylic acid of another to form an amide bond and eliminate water, a polyamide could be synthesized. This would be analogous to the synthesis of Nylon-6 from caprolactam, which is derived from 6-aminohexanoic acid.
The ability to derive both hydroxy-acids and amino-acids from this compound makes it a potentially valuable building block for creating new polymers with tailored properties for applications in materials science.
Compound Index
Biochemical Roles and Pathways of Oxo Heptanoic Acids Non Human Biological Systems
Enzymatic Transformations and Substrate Specificity
The reactivity of 5-Oxo-heptanoic acid is largely dictated by its two functional groups, making it a substrate for enzymes that modify carboxylic acids and ketones.
Substrate Recognition by Carboxylic Acid and Ketone Modifying Enzymes
Enzymes that act upon this compound must possess active sites capable of accommodating its seven-carbon chain and interacting with either the terminal carboxyl group or the ketone at the fifth carbon. Carboxylic acid-modifying enzymes, such as certain acyl-CoA synthetases, may recognize the carboxyl end, preparing it for subsequent metabolic steps like beta-oxidation. The specificity of these enzymes is crucial for distinguishing between various fatty and keto acids present in the cell.
Similarly, ketone-modifying enzymes, including various oxidoreductases, can target the carbonyl group. The position of this ketone group is a key determinant for substrate binding and catalytic activity. The structural features of the enzyme's active site, including the size, shape, and distribution of hydrophobic and polar residues, dictate whether this compound can be a suitable substrate.
Role in Transamination Reactions (Conceptual Basis)
Keto acids are fundamental participants in amino acid metabolism through transamination reactions, catalyzed by aminotransferases (also known as transaminases). These enzymes facilitate the transfer of an amino group from an amino acid to a keto acid, forming a new amino acid and a new keto acid.
Conceptually, this compound can serve as an amino group acceptor in a transamination reaction. This would result in the formation of 5-amino-heptanoic acid, with the corresponding amino donor being converted to its keto acid form. The specificity of aminotransferases for their substrates is broad, and while direct evidence for this compound as a substrate is limited, ω-transaminases are known to act on molecules with amino groups at positions other than the alpha-carbon, making them potential candidates for this type of conversion. The efficiency of such a reaction would depend on the specific aminotransferase and the reaction conditions.
| Reactant | Enzyme Class | Product |
| This compound + Amino Acid | Aminotransferase | 5-Amino-heptanoic acid + α-Keto Acid |
Formation from Hydroperoxy Precursors via Enzymatic Pathways
In plants and fungi, oxo-fatty acids can be formed from the enzymatic breakdown of hydroperoxy fatty acids, which are themselves products of lipid peroxidation. This process is often initiated by lipoxygenase enzymes. While the direct enzymatic formation of this compound from a specific hydroperoxy precursor is not extensively documented, the general pathway provides a plausible mechanism for its biosynthesis.
The process typically involves the following steps:
Lipoxygenase Action : Polyunsaturated fatty acids, such as linoleic acid, are oxygenated by lipoxygenases to form fatty acid hydroperoxides.
Hydroperoxide Lyase or Isomerase Action : The unstable hydroperoxides are then cleaved or rearranged by other enzymes, such as hydroperoxide lyases or isomerases, to yield a variety of products, including aldehydes and oxo-acids.
The specific oxo-acid formed depends on the structure of the initial fatty acid and the regiospecificity of the enzymes involved. It is conceivable that a longer-chain fatty acid could be processed in a manner that yields this compound as a breakdown product.
Involvement in Metabolic Pathways (e.g., Fatty Acid and Amino Acid Metabolism)
The dual functionality of this compound suggests its potential as an intermediate in both catabolic and anabolic pathways.
Intermediacy in Fatty Acid Degradation and Synthesis Cycles
In the context of fatty acid metabolism, this compound could theoretically be an intermediate in the β-oxidation of odd-chain or modified fatty acids in some microorganisms. The β-oxidation spiral typically breaks down fatty acids into two-carbon acetyl-CoA units. The presence of a ketone group at an odd-numbered carbon, as in this compound, would require specialized enzymatic machinery for its complete degradation.
Conversely, in fatty acid synthesis, keto acids can serve as building blocks. While acetyl-CoA is the primary precursor, other small carbon chains can be incorporated. It is plausible that in certain metabolic contexts, this compound or a derivative could be utilized in the elongation of fatty acid chains.
Participation in Amino Acid Catabolic Pathways
As discussed in the context of transamination, the interconversion of this compound and 5-amino-heptanoic acid links it to amino acid metabolism. If 5-amino-heptanoic acid is a metabolite in a non-human organism, then this compound would be its corresponding keto acid, participating in its synthesis and degradation. The catabolism of certain non-proteinogenic amino acids in microorganisms can proceed through keto-acid intermediates, which are then channeled into central metabolic pathways like the citric acid cycle.
| Metabolic Pathway | Potential Role of this compound |
| Fatty Acid Degradation | Intermediate in the β-oxidation of modified fatty acids. |
| Fatty Acid Synthesis | Potential precursor for fatty acid chain elongation. |
| Amino Acid Catabolism | Product of the deamination of 5-amino-heptanoic acid. |
Precursor in Natural Product Biosynthesis
Natural products are a diverse array of compounds synthesized by living organisms, often with complex structures and potent biological activities. The biosynthesis of these molecules involves intricate enzymatic pathways that utilize a variety of small molecule precursors. This compound, as a functionalized seven-carbon carboxylic acid, represents a potential building block in the assembly of larger, more complex natural products.
Polyketide synthases (PKSs) are large, multi-domain enzymes or enzyme complexes that synthesize a wide variety of natural products known as polyketides. These pathways function in a manner analogous to fatty acid synthesis, utilizing acyl-CoA precursors as building blocks for iterative chain elongation. While acetate (B1210297) and propionate (B1217596) are the most common starter and extender units, the incorporation of other, less common carboxylic acids can lead to structural diversity in the final polyketide products.
Conceptually, this compound could serve as a non-canonical extender unit in PKS pathways. After conversion to its coenzyme A thioester, 5-oxo-heptanoyl-CoA, it could potentially be recognized and incorporated by an acyltransferase (AT) domain of a PKS module. The presence of the ketone group at the C-5 position would introduce functionality into the growing polyketide chain that is not achievable with standard precursors. This could lead to the formation of unique cyclic structures or serve as a handle for subsequent enzymatic modifications.
Research into the flexibility of PKS modules has shown that some are capable of accepting a range of substrates, suggesting that the incorporation of atypical precursors like this compound is plausible in certain biological systems. However, specific examples of natural products derived directly from the incorporation of this compound in PKS pathways are not extensively documented in current scientific literature.
The heme biosynthesis pathway is a highly conserved and essential metabolic process that produces heme, a critical component of hemoproteins like hemoglobin, myoglobin, and cytochromes. The pathway begins with the synthesis of δ-aminolevulinic acid (ALA) and proceeds through a series of well-characterized intermediates.
There is currently no direct evidence in the scientific literature to suggest a role for this compound as an intermediate or precursor in the canonical heme biosynthesis pathway. The established precursors and intermediates of this pathway are structurally distinct from this compound. Therefore, any proposed role for this compound in heme biosynthesis would be purely conceptual and lack experimental support.
Non-Human Cellular and Molecular Interactions
Beyond its potential role as a biosynthetic precursor, this compound may also participate in various cellular and molecular interactions, influencing cellular functions and signaling cascades in non-human organisms. The study of such interactions often relies on model organisms to elucidate fundamental biological processes.
While direct studies on the cellular effects of this compound are limited, the influence of structurally related short- and medium-chain fatty acids and their derivatives has been investigated in various model organisms, such as the yeast Saccharomyces cerevisiae and bacteria. These studies can provide a conceptual framework for the potential effects of this compound.
For instance, medium-chain fatty acids are known to impact membrane integrity and fluidity, and at certain concentrations, they can have toxic effects. In yeast, the production of octanoic acid, a C8 fatty acid, has been shown to disrupt the plasma membrane and can lead to cell death if not properly regulated. It is conceivable that this compound, with its seven-carbon backbone, could exert similar effects on cellular membranes. The presence of the ketone group might modulate its physical properties, such as polarity, and potentially alter its interaction with the lipid bilayer.
Furthermore, some fatty acid derivatives act as signaling molecules. In bacteria, diffusible signal factors (DSFs), which are a class of fatty acid signaling molecules, regulate various processes, including biofilm formation and virulence. While this compound has not been identified as a DSF, its structure suggests it could potentially interact with receptors or signaling proteins that recognize short-chain keto acids, thereby influencing cellular behavior. However, without direct experimental evidence, these proposed functions remain speculative.
The following table summarizes the potential, conceptually-based roles of this compound in non-human biological systems, as discussed in this article.
| Biochemical Role/Interaction | Pathway/Process | Conceptual Basis | Supporting Evidence |
| Precursor | Polyketide Synthase (PKS) Pathways | Could potentially serve as a non-canonical extender unit, introducing functionality. | Plausible based on the known flexibility of some PKS modules, but direct evidence is lacking. |
| Cellular and Molecular Interaction | Influence on Cellular Functions and Signaling | May affect membrane properties or act as a signaling molecule. | Inferred from studies on structurally similar short- and medium-chain fatty acids in model organisms. |
Advanced Characterization and Theoretical Studies
Spectroscopic Applications for Mechanistic Elucidation
Spectroscopic techniques are fundamental in confirming the structure of 5-Oxo-heptanoic acid and elucidating the mechanisms of its reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR is particularly useful for identifying the two carbonyl carbons. The ketone carbonyl carbon is expected to resonate in the downfield region of approximately 200–220 ppm, while the carboxylic acid carbonyl appears further upfield ijacskros.com. ¹H NMR spectroscopy would reveal signals corresponding to the protons along the aliphatic chain, with distinct chemical shifts for protons alpha to the carbonyl groups.
Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by two prominent absorption bands for the carbonyl groups. A strong C=O stretching vibration for the ketone typically appears around 1715 cm⁻¹, and the carboxylic acid C=O stretch is observed at a similar wavenumber, often between 1700-1725 cm⁻¹ iucr.org. A very broad O-H stretching band from the carboxylic acid group is also expected in the region of 2500–3300 cm⁻¹ iucr.org.
Mass Spectrometry (MS) : Mass spectrometry, particularly when coupled with chromatographic separation (GC-MS or LC-MS), is a powerful tool for both identification and mechanistic studies. Electron ionization (EI) mass spectra of related compounds like 6-oxoheptanoic acid have been documented in databases such as the NIST Mass Spectrometry Data Center researchgate.net. More advanced techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) have been used to study the fragmentation pathways of deprotonated oxo-carboxylic acids, such as the closely related 6-oxoheptanoic acid researchgate.net. These studies, often combined with theoretical calculations, reveal how the molecule breaks apart, providing insights into its intrinsic chemical properties and potential reaction mechanisms, such as gas-phase cyclization processes researchgate.net.
Mechanistic studies can leverage these techniques through methods like isotopic labeling. For instance, using ¹⁸O-labeled water could trace the oxygen atom's path during enzymatic oxidation or hydrolysis reactions, with MS and IR spectroscopy serving to detect the incorporation of the isotope into the products ijacskros.com.
Advanced Analytical Methodologies for Detection and Quantification
The detection and quantification of this compound, especially in complex biological or environmental samples, require sophisticated analytical methods that offer high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a widely used technique for analyzing volatile compounds. However, due to the low volatility and polar nature of keto acids, derivatization is typically required prior to analysis chembase.lk. Common derivatization strategies include:
Esterification : Converting the carboxylic acid group to a more volatile ester, for example, a methyl ester or a pentafluorobenzyl (PFB) ester. PFB esters are particularly advantageous as they are highly responsive to electron capture detection (ECD) and negative chemical ionization mass spectrometry, allowing for very low detection limits researchgate.net.
Oximation : Converting the keto group into an oxime, often followed by silylation of the carboxylic acid group, to increase volatility and thermal stability nih.gov. GC-MS methods, often operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, provide high selectivity and can achieve detection limits in the low µg/mL range researchgate.netrsc.org. 6-Oxoheptanoic acid has been identified in plant extracts using GC-MS analysis southampton.ac.uk.
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is well-suited for the analysis of polar, non-volatile compounds like this compound, often without the need for derivatization. Reversed-phase chromatography is a common separation technique, and detection is typically performed using an electrospray ionization (ESI) source, which is effective for ionizing polar molecules rsc.orgacs.org. In ESI, this compound readily forms a deprotonated molecule [M-H]⁻ in negative ion mode researchgate.net. LC-MS/MS provides exceptional selectivity and sensitivity for quantification in complex matrices by monitoring a specific fragmentation of the parent ion rsc.org. Challenges in LC-MS analysis can include interference from the sample matrix and the need for careful optimization of mobile phase additives to ensure efficient ionization and good peak shape researchgate.net.
The table below summarizes key aspects of these analytical techniques.
| Technique | Sample Preparation | Key Advantages | Common Applications |
|---|---|---|---|
| GC-MS | Derivatization (e.g., esterification, oximation) is typically required. | High chromatographic resolution; extensive spectral libraries for identification. | Metabolomics, analysis of environmental samples, food and flavor analysis. rsc.orgsouthampton.ac.uk |
| LC-MS/MS | Often requires only simple extraction and filtration. | High sensitivity and selectivity; suitable for polar and non-volatile compounds without derivatization. | Pharmaceutical analysis, clinical studies, quantification in biological fluids. rsc.org |
Computational Chemistry and Molecular Modeling
Computational methods provide atomic-level insights into the structure, reactivity, and properties of this compound, complementing experimental findings.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can simulate transition states to predict the most likely pathways for reactions such as oxidation, reduction, or intramolecular cyclization . Studies on the fragmentation of the analogous 6-oxoheptanoic acid ion in a mass spectrometer have used DFT calculations (specifically with the B3LYP functional) to map out the potential energy surface for dissociation researchgate.net. These calculations can explain why certain fragments are observed experimentally while others are not, by comparing the energy barriers for different fragmentation pathways, such as the loss of water or carbon dioxide researchgate.net. DFT has also been employed to study the cyclization mechanisms of related γ-amino-β-oxo esters to form tetramic acids, detailing the proton transfer and ring-closure steps southampton.ac.uk.
Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and interactions with other molecules, such as solvents or enzymes . MD simulations can predict the conformational preferences of the flexible alkyl chain of this compound in different environments researchgate.netdoi.org. For instance, simulations can show how the molecule might fold to facilitate intramolecular hydrogen bonding or how it orients itself at an interface, such as between water and a nonpolar solvent. In drug discovery, MD simulations are used to model the binding of molecules to protein active sites, helping to understand and predict biological activity nih.gov.
A key application of computational chemistry is the prediction of reaction energetics to determine the feasibility and selectivity of chemical pathways. Using DFT, the activation energies (energy barriers) and reaction enthalpies for proposed reaction steps can be calculated nih.gov. For example, in the gas-phase fragmentation of the 6-oxoheptanoic acid anion, DFT calculations showed that the ejection of CO₂ was inhibited because of the high energy of the resulting fragment ion researchgate.net. In contrast, for the shorter 5-oxohexanoic acid, a concerted elimination of both CO₂ and ethene was found to be a viable, low-energy pathway researchgate.net. These predictions are crucial for understanding reaction mechanisms and designing new synthetic routes.
Supramolecular Interactions of Oxo-Carboxylic Acids
The presence of both a hydrogen bond donor (the carboxylic -OH group) and two hydrogen bond acceptor sites (the ketone and carboxylic C=O groups) allows this compound to participate in a variety of supramolecular assemblies. The study of these non-covalent interactions is critical for understanding its properties in the solid state and in solution.
Carboxylic acids commonly form cyclic dimers in the solid state and in nonpolar solvents, linked by a pair of strong O-H···O hydrogen bonds doi.org. However, the presence of an additional carbonyl group, as in oxo-carboxylic acids, introduces alternative hydrogen bonding possibilities. Crystal structure analyses of related oxo-carboxylic acids have revealed several distinct motifs:
Intramolecular Hydrogen Bonds : In α-keto acids, an intramolecular hydrogen bond between the carboxylic proton and the adjacent keto oxygen can form a stable six-membered ring, known as an S(6) loop nih.gov. For a γ-keto acid like this compound, a similar intramolecular bond would result in a larger, eight-membered ring, which may be less favorable.
Intermolecular Acid-to-Ketone Bonding : Instead of forming acid-acid dimers, the carboxylic acid group of one molecule can form a hydrogen bond with the ketone group of a neighboring molecule. This interaction can lead to the formation of infinite one-dimensional chains, or "catemers" iucr.orgdoi.org. This pattern has been observed in the crystal structure of a cyclic keto-carboxylic acid, where molecules are linked head-to-tail via acid-to-ketone O-H···O hydrogen bonds iucr.org.
Intermolecular Acid-to-Acid Chains : In some cases, infinite chains are formed where the carboxylic OH of one molecule donates to the carbonyl oxygen of the carboxylic acid group of the next molecule doi.org.
Investigation of Non-Covalent Interactions
Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the three-dimensional arrangement of molecules in both solution and the solid state. For this compound, a molecule possessing both a carboxylic acid and a ketone functional group, hydrogen bonding is the most significant non-covalent interaction at play.
The study of non-covalent interactions in bioactive compounds is crucial for understanding their structural and functional roles. frontiersin.org Theoretical methods such as Density Functional Theory (DFT), Atoms in Molecules (AIM), and Natural Bond Orbital (NBO) analysis are powerful tools for characterizing these weak interactions. frontiersin.orgrsc.org
Hydrogen Bonding:
The structure of this compound, featuring a proton-donating carboxylic acid group (-COOH) and two proton-accepting oxygen atoms (one in the carboxyl group and one in the ketone group), allows for the formation of robust hydrogen bonds. These interactions are fundamental to the stabilization of its dimeric and polymeric structures.
Theoretical studies on analogous molecules, such as substituted formic acid and benzoic acid dimers, provide insight into the energetics and geometry of these hydrogen bonds. nih.govresearchgate.net Computational models, often employing methods like B3LYP and MP2 with extensive basis sets, can predict the stability of such interactions. nih.govresearchgate.net For instance, the dimerization energies of carboxylic acids are significant, indicating a strong tendency to form cyclic hydrogen-bonded pairs. researchgate.net
In the case of keto acids, two primary hydrogen bonding motifs are possible: the formation of a cyclic dimer through carboxyl-to-carboxyl hydrogen bonds, or the formation of a chain (catemer) through carboxyl-to-ketone hydrogen bonds. nih.govresearchgate.net The choice between these motifs is influenced by factors such as steric hindrance, the presence of other functional groups, and the crystallization conditions.
The following table presents typical hydrogen bond parameters for a γ-keto acid catemer, based on data for (±)-2-Oxocyclopentaneacetic acid. nih.gov These values provide a reasonable approximation of what could be expected for this compound.
| Interaction | D-H···A | D···A Distance (Å) | H···A Distance (Å) | **D-H···A Angle (°) ** |
| Carboxyl to Ketone | O-H···O=C | 2.7050 (13) | 1.890 (19) | 166.1 (17) |
| Data derived from the crystal structure of (±)-2-Oxocyclopentaneacetic acid. nih.gov 'D' denotes the donor atom (Oxygen of the hydroxyl group), and 'A' denotes the acceptor atom (Oxygen of the ketone group). |
π-π Stacking:
π-π stacking interactions are a type of non-covalent interaction that occurs between aromatic rings. Since this compound is an aliphatic compound and lacks any aromatic moieties, π-π stacking is not a relevant interaction in the context of its self-assembly.
Principles of Self-Assembly and Co-Assembly Phenomena
The principles of self-assembly are dictated by the nature and interplay of non-covalent interactions. For this compound, self-assembly is primarily driven by the formation of directional hydrogen bonds.
Self-Assembly:
The dual functionality of this compound allows for the formation of extended supramolecular structures. The competition between the formation of cyclic dimers and catemeric chains is a key aspect of its self-assembly. Studies on discrete polyketones have shown that the self-assembly behavior is dependent on the chain length. acs.org Shorter chains tend to form helical assemblies through the dimerization of carboxyl groups, while longer chains may exhibit different hydrogen bonding patterns. acs.org
The self-assembly of this compound can be conceptualized through two primary models:
Dimer Formation: Two molecules of this compound can form a stable cyclic dimer through two strong O-H···O hydrogen bonds between their carboxylic acid groups. This is a very common motif for carboxylic acids.
Catemer Formation: Alternatively, the molecules can assemble into a chain, where the carboxylic acid group of one molecule forms a hydrogen bond with the ketone group of the next, and so on. nih.govresearchgate.net This results in a polymeric chain or "catemer".
The table below summarizes the theoretical interaction energies for different types of hydrogen bonds that could be involved in the self-assembly of molecules like this compound, based on computational studies of similar systems.
| Type of Interaction | System | Interaction Energy (kcal/mol) | Computational Method |
| Carboxylic Acid Dimer | Formic Acid Dimer | -14.22 | MP2/aug-cc-pVTZ |
| Carboxyl-Ketone | Not specified | -5 to -8 | General DFT calculations |
| C-H···O | Dipyrrinone-Hexanoic Acid | -2.3 | DFT |
| These values are illustrative and derived from studies on analogous systems. nih.govacs.org |
Co-Assembly:
This compound also has the potential to co-assemble with other molecules that can participate in hydrogen bonding. For instance, aliphatic dicarboxylic acids are known to form supramolecular assemblies with heterocyclic compounds like 4,4'-bipyridyl. nih.govacs.org In such co-crystals, the strong hydrogen bonds between the acid molecules are replaced by O-H···N hydrogen bonds between the acid and the heterocyclic guest. nih.govacs.org This principle could be extended to this compound, allowing for the design of new multi-component crystalline materials with tailored structures and properties. The formation of these co-assemblies is dependent on the relative strength of the hydrogen bonds between the constituent molecules. nih.govacs.org
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5-Oxo-heptanoic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves ketone formation via oxidation of heptanoic acid derivatives or condensation reactions. For example, controlled oxidation of 7-hydroxyheptanoic acid using pyridinium chlorochromate (PCC) under anhydrous conditions can yield this compound. Purification often employs recrystallization or column chromatography, with purity verified by thin-layer chromatography (TLC) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use spectroscopic techniques:
- NMR : Confirm the carbonyl (C=O) peak at ~200–220 ppm in NMR and absence of hydroxyl protons in NMR.
- IR : Detect the carboxylic acid O-H stretch (~2500–3300 cm) and ketone C=O stretch (~1700 cm).
- GC-MS : Verify molecular ion peaks at m/z 144 (CHO) and fragmentation patterns .
Q. What safety precautions are critical when handling this compound in experimental settings?
- Methodological Answer : Although specific safety data for this compound is limited, general precautions for carboxylic acids and ketones apply:
- Use fume hoods to avoid inhalation.
- Wear nitrile gloves and eye protection to prevent skin/eye irritation.
- Store in airtight containers away from oxidizers (e.g., peroxides) to minimize flammability risks .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in reported reactivity or stability of this compound under varying conditions?
- Methodological Answer :
- Controlled Replication : Reproduce studies under standardized conditions (e.g., inert atmosphere, controlled humidity).
- Environmental Screening : Test reactivity in solvents of varying polarity (e.g., DMSO vs. hexane) to identify solvent-dependent degradation pathways.
- Kinetic Studies : Use HPLC to monitor reaction rates and identify intermediates that may explain instability .
Q. How can computational chemistry tools predict the reactivity of this compound in novel reaction pathways?
- Methodological Answer :
- Retrosynthesis Analysis : Tools like Pistachio or Reaxys databases can propose synthetic routes by breaking down the molecule into accessible precursors.
- DFT Calculations : Simulate transition states to predict regioselectivity in nucleophilic attacks (e.g., at the ketone vs. carboxylic acid group).
- Molecular Dynamics : Model interactions with enzymes or catalysts to identify binding sites for functionalization .
Q. What mechanistic studies are essential to elucidate the role of this compound in enzymatic or catalytic processes?
- Methodological Answer :
- Isotopic Labeling : Use -labeled water to trace oxygen incorporation during enzymatic oxidation.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.
- X-ray Crystallography : Resolve enzyme-substrate complexes to map active-site interactions, particularly with dehydrogenase enzymes .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the acidity (pKa) of this compound?
- Methodological Answer :
- Standardized Titration : Perform potentiometric titrations in uniform ionic strength buffers (e.g., 0.1 M KCl).
- Comparative Studies : Cross-reference with structurally similar compounds (e.g., 4-oxohexanoic acid) to validate trends.
- Computational Validation : Use COSMO-RS models to predict pKa values and compare with experimental results .
Application-Oriented Questions
Q. What role does this compound play in the biosynthesis of polyketides or fatty acid derivatives?
- Methodological Answer :
- Pathway Inhibition : Use gene knockout strains (e.g., in E. coli) to disrupt polyketide synthase (PKS) activity and observe metabolite accumulation.
- Stable Isotope Probing : Feed -labeled this compound to track incorporation into lipid chains via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
